molecular formula C5H6N2O4 B1673458 L-Dihydroorotic acid CAS No. 5988-19-2

L-Dihydroorotic acid

Cat. No.: B1673458
CAS No.: 5988-19-2
M. Wt: 158.11 g/mol
InChI Key: UFIVEPVSAGBUSI-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

L-Dihydroorotic acid interacts with the enzyme DHODH, playing a crucial role in the de novo synthesis of pyrimidines . The inhibition of DHODH by its inhibitors causes a large accumulation of this compound and a reduction in the uridine levels . Therefore, this compound and uridine can be used as biomarkers for pyrimidine synthesis .

Cellular Effects

This compound influences cell function by participating in the synthesis of pyrimidines, which are essential for DNA and RNA production . This process is particularly active in highly proliferative cells like tumor cells . The imbalance of pyrimidine metabolism, which involves this compound, is linked with tumor transformation and progression .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to orotate, catalyzed by DHODH . This reaction is part of the universally conserved enzymatic reactions in the pyrimidine de novo synthetic pathway . The inhibition of DHODH leads to an accumulation of this compound and a decrease in uridine levels .

Temporal Effects in Laboratory Settings

This compound has been found to be stable in human plasma for at least 24 hours at room temperature, and for over a year when stored at -20 °C or -70 °C . It also remains stable after five freeze/thaw cycles .

Dosage Effects in Animal Models

The effects of this compound on animal models have not been extensively studied. Animal models are commonly used in the study of diabetes and its complications, and could potentially be used to study the effects of this compound .

Metabolic Pathways

This compound is involved in the de novo synthesis of pyrimidines . It is converted to orotate by the enzyme DHODH, which is a crucial step in this pathway .

Transport and Distribution

As a substrate for the mitochondrial enzyme DHODH, it is likely that it is transported into mitochondria for the synthesis of pyrimidines .

Subcellular Localization

This compound is likely to be localized in the mitochondria, as it is a substrate for the mitochondrial enzyme DHODH . The activity of this compound in the synthesis of pyrimidines occurs within this subcellular compartment .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Dihydroorotic acid can be synthesized from orotic acid through a reduction process. The reaction typically involves the use of reducing agents such as sodium borohydride (NaBH4) under controlled conditions. The reaction is carried out in an aqueous solution, and the product is isolated through crystallization .

Industrial Production Methods

In industrial settings, this compound is produced through a biotechnological process involving the fermentation of microorganisms. These microorganisms are genetically engineered to overproduce the enzyme dihydroorotate dehydrogenase, which catalyzes the conversion of orotic acid to this compound. The product is then purified through a series of filtration and crystallization steps .

Chemical Reactions Analysis

Types of Reactions

L-Dihydroorotic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Dihydroorotic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

L-Dihydroorotic acid is unique compared to other similar compounds due to its specific role in the pyrimidine biosynthetic pathway. Similar compounds include:

This compound stands out due to its specific interaction with dihydroorotate dehydrogenase and its role as a key intermediate in pyrimidine biosynthesis.

Properties

IUPAC Name

(4S)-2,6-dioxo-1,3-diazinane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIVEPVSAGBUSI-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=O)NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30331399
Record name L-Dihydroorotic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-Dihydroorotic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003349
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5988-19-2, 155-54-4
Record name L-Dihydroorotic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5988-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroorotic acid, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005988192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydroorotic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02129
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Dihydroorotic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Dihydroorotic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROOROTIC ACID, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LPL64ZNA5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name L-Dihydroorotic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003349
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Dihydroorotic acid
Reactant of Route 2
L-Dihydroorotic acid
Reactant of Route 3
Reactant of Route 3
L-Dihydroorotic acid
Reactant of Route 4
L-Dihydroorotic acid
Reactant of Route 5
L-Dihydroorotic acid
Reactant of Route 6
L-Dihydroorotic acid
Customer
Q & A

Q1: What is the role of L-Dihydroorotic acid in pyrimidine biosynthesis, and how does its inhibition affect cells?

A: this compound (L-DHO) is a key intermediate in the de novo pyrimidine biosynthesis pathway. It is produced from carbamoyl aspartate by the enzyme dihydroorotase and is subsequently converted to orotic acid by dihydroorotate dehydrogenase (DHODH) [, ]. Inhibiting DHODH leads to the accumulation of L-DHO and depletion of downstream pyrimidine nucleotides like uridine triphosphate (UTP) and cytidine triphosphate (CTP), which are essential for DNA and RNA synthesis [, ]. This depletion ultimately inhibits cell proliferation and induces apoptosis, particularly in rapidly dividing cells like cancer cells [, ].

Q2: What are the structural characteristics of this compound?

A2: * Molecular Formula: C5H6N2O4* Molecular Weight: 158.11 g/mol

Q3: How does the structure of this compound relate to its activity as a substrate for dihydroorotate dehydrogenase (DHODH)?

A: While specific structure-activity relationship (SAR) data for L-DHO itself is not provided in the abstracts, it is known that DHODH exhibits stereospecificity for the L-enantiomer of dihydroorotic acid []. This suggests that the spatial arrangement of the carboxyl and imino groups on the pyrimidine ring is crucial for proper enzyme binding and catalysis.

Q4: Are there known inhibitors of dihydroorotate dehydrogenase (DHODH), and how does their potency compare to this compound?

A: Yes, several DHODH inhibitors have been identified, including brequinar and a novel compound, NSC 665564 []. Both compounds demonstrate potent inhibition of DHODH with IC50 values comparable to or even lower than the Ki of L-DHO []. These inhibitors, by blocking DHODH activity, ultimately cause the accumulation of L-DHO within cells.

Q5: Beyond its role in pyrimidine biosynthesis, has this compound been implicated in other biological processes or diseases?

A: Interestingly, a recent study identified this compound as a potential biomarker for adrenal pheochromocytoma []. While the exact mechanism linking L-DHO to this condition is still under investigation, the study suggests alterations in the pyrimidine metabolism pathway might be involved.

Q6: What analytical techniques have been employed to study this compound and related metabolic pathways?

A: Various methods have been employed to investigate L-DHO and pyrimidine metabolism. These include:* Microbiological assays: Used to determine uracil, orotic acid, and L-DHO concentrations in mixtures [].* Radiolabeling studies using ¹⁴C: Used to track the metabolic fate of L-DHO and the impact of DHODH inhibitors [].* Chromatographic techniques (e.g., UPLC): Coupled with mass spectrometry (e.g., Q-TOF MS) to identify and quantify L-DHO and other metabolites in biological samples [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.